molecular formula C15H24 B101565 (-)-beta-Selinene CAS No. 17066-67-0

(-)-beta-Selinene

Cat. No. B101565
CAS RN: 17066-67-0
M. Wt: 204.35 g/mol
InChI Key: YOVSPTNQHMDJAG-QLFBSQMISA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as beta-seleno amides, has been reported using a ring-opening reaction of chiral 2-oxazolines by selenium nucleophiles . This method has been shown to be efficient and yields products containing various functional groups like thioether, alcohol, and ether. Although this synthesis pertains to beta-seleno amides and not directly to (-)-beta-Selinene, the methodology could potentially be adapted for the synthesis of various seleno-containing organic compounds, which may include sesquiterpenes like (-)-beta-Selinene.

Molecular Structure Analysis

The molecular structure of (-)-beta-Selinene would be expected to contain a complex arrangement of carbon atoms typical of sesquiterpenes. The specific structure would likely include multiple rings and perhaps a chiral center, given the prefix "(-)" indicating optical activity. The synthesis of chiral beta-seleno amides suggests that chiral centers are an important feature in related compounds, which could also be relevant to the structure of (-)-beta-Selinene.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to (-)-beta-Selinene. However, the synthesis of beta-seleno amides and their application in palladium-catalyzed asymmetric allylic alkylation indicates that seleno-containing compounds can participate in complex chemical reactions, leading to products with high enantiomeric excess (up to 98% ee). This suggests that (-)-beta-Selinene, if it contains selenium, could also be involved in similar enantioselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-beta-Selinene are not described in the provided papers. However, in general, sesquiterpenes are known to be hydrophobic, volatile, and often exhibit optical activity due to the presence of chiral centers. They can have various biological activities and can be found in the essential oils of plants. Betaine, a compound mentioned in one of the papers , is known for its osmoprotective properties, which could be a characteristic of interest if (-)-beta-Selinene has similar properties or if it is used in conjunction with betaine in a biological context.

Scientific Research Applications

  • Biotransformation Using Plant Pathogenic Fungus

    • The sesquiterpenoid β-selinene can be biotransformed using the plant pathogenic fungus Glomerella cingulata. This process involves the oxidation of β-selinene at specific positions, leading to the production of trihydroxy-β-selinene (Miyazawa, Honjo, & Kameoka, 1997).
  • Role in Plant Stress Tolerance

    • Glycine betaine (GB) and proline, two major osmolytes that accumulate in response to environmental stresses, show a positive relationship with plant stress tolerance. Although not directly mentioned, compounds like β-selinene may play a role in this process (Ashraf & Foolad, 2007).
  • Identification as Potential Anticancer Agent

    • GC-MS analysis of ethanol extract of Zodia leaves identified several compounds, including delta-Selinene, which show potential as anticancer agents. These compounds target breast, lung, and ovarian cancer (Sanora, Mastura, Handoyo, & Purnama, 2019).
  • Insect Herbivore Defense

    • The sesquiterpene hydrocarbons like α- and β-selinene in Hymenaea leaf resins display inhibitory effects on generalist herbivores, such as the beet armyworm. This indicates a potential defensive role against insect predation (Langenheim, Foster, & McGinley, 1980).
  • Cotton Plant Oil Composition

    • In Gossypium hirsutum, alpha- and beta-selinene are major components of its oil, indicating a role in the chemical diversity of this species (Williams et al., 1995).
  • Maize Defense Against Fungal Pathogens

    • Maize terpene synthase21, which produces β-selinene, plays a critical role in antifungal defenses. This enzyme is involved in the biosynthesis of nonvolatile antibiotics like β-costic acid, promoting fungal pathogen resistance (Ding et al., 2017).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, its toxicity, and any risks associated with its use.


Future Directions

This involves discussing potential future research directions involving the compound. This could include potential applications, areas of study that could be further explored, and improvements that could be made in its synthesis or use.


properties

IUPAC Name

(3S,4aR,8aS)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVSPTNQHMDJAG-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(CCCC(=C)C2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2(CCCC(=C)[C@H]2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-beta-Selinene

CAS RN

17066-67-0
Record name beta-Selinene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
790
Citations
B Harirchian, NL Bauld - Journal of the American Chemical …, 1989 - ACS Publications
The site-specific, regiospecific, and Diels-Alder periselective hole-catalyzed additionof phenyl vinyl sulfide to (S)-(-)-\-ethenyl-4-isopropenylcyclohexene is shown to provide a very direct …
Number of citations: 90 pubs.acs.org
L Moore, D Gooding, J Wolinsky - The Journal of Organic …, 1983 - ACS Publications
(-)-d-Pinene undergoes an ene reaction with acryloyl chloride at 70 C to afford 6, 6-dimethylbicyclo [3.1. 1]-hept-2-ene-2-butanoyl chloride (2) in better than 80% yield. Cyclization of 2 to …
Number of citations: 12 pubs.acs.org
JBPA Wijnberg, J Vader, A De Groot - The Journal of Organic …, 1983 - ACS Publications
An efficient general method has been developed for the synthesis of 4a/3, 8a-dimethyl-3, 4, 4a, 5, 6, 8aa-hexa-hydronaphthalene-l (2H), 7 (8H)-dione 7-ethyleneacetals 1 and 4a/3-…
Number of citations: 53 pubs.acs.org
KH Shin, KY Choi, SY Cho, DK Ahn… - The Korea Journal of …, 2011 - koreascience.kr
Objectives: The purpose of this study is to evaluate the quality of four different kinds of agarwood and analysis chemical constituents by GC-MS. Methods: Four source plants were two of …
Number of citations: 2 koreascience.kr
BM Lawrence, KM Weaver - Planta medica, 1974 - thieme-connect.com
The essential oils of Myrica gale L. and Comptonia peregrina (L.) Cout. were examined chemically and found to contain 51 and 27 compounds respectively. The results were compared …
Number of citations: 34 www.thieme-connect.com
N Shaghaghi - 2020 - europepmc.org
… Nine neutral drugs and low risk, namely, Thymoquinone, Salvinorin A, Bilobalide, Citral, Menthol, Ginkgolide A, Noscapine, Forscolin, Beta Selinene are identified to have inhibitory …
Number of citations: 49 europepmc.org
Y Ding, A Huffaker, TG Köllner, P Weckwerth… - Plant …, 2017 - academic.oup.com
To ensure food security, maize (Zea mays) is a model crop for understanding useful traits underlying stress resistance. In contrast to foliar biochemicals, root defenses limiting the …
Number of citations: 58 academic.oup.com
M Bhupathy - 1986 - elibrary.ru
Three major areas of research are reported in this treatise:(1) Anion accelerated 1, 3-sigmatropic rearrangements of 2-vinylcyclobutanols in the synthesis of cyclohex-3-en-1-ols.(2) …
Number of citations: 0 elibrary.ru
JK Roh - Journal of the Korean Wood Science and Technology, 2016 - koreascience.kr
Medicine herb residues boards were manufactured by using medicine herb residues, and emission properties of volatile compounds from boards were examined under various …
Number of citations: 1 koreascience.kr
KC Lee, JY Sa, MH Wang, SS Han - Korean Journal of Medicinal …, 2012 - koreascience.kr
This study was investigated to compare the volatile aroma compounds of Synurus deltoides and Aster scaber. The volatile aroma compounds from Synurus deltoides and Aster scaber …
Number of citations: 29 koreascience.kr

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